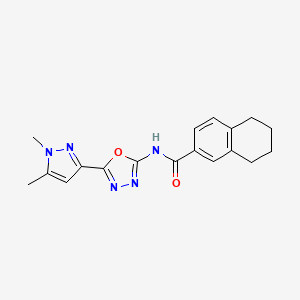

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-11-9-15(22-23(11)2)17-20-21-18(25-17)19-16(24)14-8-7-12-5-3-4-6-13(12)10-14/h7-10H,3-6H2,1-2H3,(H,19,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFLIMWJHYBEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar pyrazole-bearing compounds have shown significant antileishmanial and antimalarial activities. These compounds likely interact with specific enzymes or receptors in the parasites causing these diseases, disrupting their normal functions and leading to their death.

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure composed of several heterocyclic rings that contribute to its biological activity:

- Pyrazole moiety : Known for its diverse pharmacological effects.

- Oxadiazole ring : Enhances the compound's pharmacological properties.

- Tetrahydronaphthalene carboxamide : Provides structural stability and may influence bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N6O2 |

| Molecular Weight | 342.41 g/mol |

| CAS Number | [Not available] |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily related to:

- Anticancer Activity : Preliminary studies suggest significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition rates exceeding 70% against certain cancer types .

- Antimicrobial Properties : The pyrazole and oxadiazole components are linked to antimicrobial activity. Compounds in this class have demonstrated efficacy against bacterial and fungal strains .

The mechanisms through which this compound exerts its effects are still under investigation. However, several potential pathways include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for cell survival and proliferation.

Anticancer Studies

A study conducted on similar oxadiazole derivatives revealed that modifications in the molecular structure led to varying degrees of anticancer activity. For example:

| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| Compound 6h | SNB-19 | 86.61% |

| Compound 6h | OVCAR-8 | 85.26% |

| Compound 6h | NCI-H460 | 75.99% |

These findings highlight the potential of structural variations in enhancing biological effectiveness .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole and oxadiazole exhibit notable antimicrobial properties. A study focusing on similar compounds found effective inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in polar solvents due to its structural components. This property may enhance its bioavailability and therapeutic efficacy.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown that derivatives containing the 1,3,4-oxadiazole moiety are effective against a range of bacterial and fungal pathogens. For instance, studies indicate that compounds with similar structures have demonstrated antibacterial activity against Xanthomonas species and other phytopathogenic bacteria . The presence of the pyrazole ring enhances the bioactivity of these compounds by improving their interaction with biological targets.

Anticancer Properties

Compounds with oxadiazole and pyrazole functionalities have been investigated for their anticancer potential. The bioactivity evaluation of related compounds revealed promising results in inhibiting cancer cell proliferation. Some derivatives showed selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells . This selectivity is crucial for developing effective cancer therapeutics.

Anti-inflammatory Effects

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide may also possess anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.

Pesticide Development

The compound's antimicrobial properties extend to agricultural applications as well. Its derivatives have been explored for use as novel pesticides due to their effectiveness against plant pathogens. The development of such agrochemicals is crucial for sustainable agriculture as they can reduce reliance on traditional chemical pesticides .

Plant Growth Regulation

Some studies suggest that oxadiazole derivatives can act as plant growth regulators. They may enhance plant resistance to stress and promote growth under adverse conditions. This application could be vital in improving crop yields and resilience in changing environmental conditions .

Synthesis of Functional Materials

The unique structural features of this compound allow it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into these applications is ongoing and shows promise for developing new materials with tailored properties .

Photophysical Properties

The compound's photophysical properties make it suitable for applications in optoelectronic devices. Its ability to absorb light and emit fluorescence can be harnessed in sensors and light-emitting devices. The exploration of these properties is essential for advancing technologies in electronics and photonics .

Comparison with Similar Compounds

Core Structural Variations

The compound’s distinct features compared to analogues include:

- 1,3,4-Oxadiazole vs.

- Tetrahydronaphthalene vs. Aryl Substituents : The partially saturated naphthalene may reduce planarity compared to fully aromatic systems, affecting solubility and membrane permeability.

Physicochemical Properties

Notes:

- The target compound’s tetrahydronaphthalene group may lower melting points compared to fully aromatic analogues due to reduced crystallinity.

- Chloro and cyano substituents in analogues (e.g., 3a–3e) increase molecular polarity, impacting solubility .

Hydrogen-Bonding and Crystallography

- Hydrogen-Bonding Networks : The oxadiazole’s N and O atoms facilitate hydrogen bonds, akin to pyrazole-carboxamides in . Etter’s graph-set analysis () could predict its crystal packing patterns.

- Crystallographic Refinement : SHELX programs () are widely used for such compounds, suggesting compatibility with single-crystal X-ray studies.

Docking and Bioactivity

While biological data for the target compound are absent, structural analogues show:

- Pyrazole-carboxamides : Evaluated for kinase inhibition or antimicrobial activity .

- Carbothioamides () : Thioamide groups may enhance metal-binding capacity, altering target selectivity compared to carboxamides.

Key Differentiators and Limitations

- Advantages : The hybrid oxadiazole-tetrahydronaphthalene scaffold offers unique steric and electronic properties for target engagement.

- Limitations : Lack of empirical data on solubility, stability, or bioactivity limits direct comparison.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves constructing the oxadiazole ring via cyclization of thiosemicarbazide intermediates. A general protocol includes:

- Step 1 : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (RCH2Cl) in DMF using K2CO3 as a base at room temperature to form the oxadiazole core .

- Step 2 : Coupling the oxadiazole intermediate with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives via amide bond formation. Optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (25–80°C) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | K2CO3, DMF, RT | 60–75% |

| 2 | DCC/DMAP, DCM, 40°C | 50–65% |

Q. How is structural characterization performed for this compound?

- 1H/13C NMR : Confirm regiochemistry of the oxadiazole and pyrazole rings (e.g., δ 2.1–2.5 ppm for methyl groups on pyrazole) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~377) .

Q. What are common functional group transformations applicable to this compound?

- Oxadiazole Modifications : React with Grignard reagents or undergo nucleophilic substitution at the oxadiazole sulfur .

- Amide Hydrolysis : Use acidic (HCl/H2O) or basic (NaOH/EtOH) conditions to cleave the carboxamide group for derivative synthesis .

Advanced Research Questions

Q. How can computational methods guide reaction optimization and mechanistic studies?

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent Effects : Simulate solvation using COSMO-RS to select optimal solvents for cyclization steps .

- Molecular Docking : Screen against biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. What experimental design (DoE) strategies improve yield and purity?

- Factorial Design : Vary temperature, catalyst loading, and solvent ratios to identify critical factors. For example, a 2³ factorial design can optimize Step 2 yields .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize purity .

Table 2 : Example DoE Variables for Step 1

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 60°C |

| K2CO3 Equiv. | 1.0 | 1.5 |

| Reaction Time | 6 h | 12 h |

Q. How do hydrogen-bonding patterns influence crystallinity and bioavailability?

- Crystal Engineering : Analyze packing motifs via SHELX-refined X-ray structures. The oxadiazole N-atoms often form H-bonds with water or co-crystallized solvents, affecting solubility .

- Bioavailability : Use graph-set analysis (e.g., Etter’s rules) to predict intermolecular interactions impacting membrane permeability .

Q. How can conflicting bioactivity data be resolved?

- Dose-Response Studies : Re-evaluate IC50 values across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify selective toxicity .

- Metabolite Profiling : Use LC-MS/MS to detect degradation products that may interfere with assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.